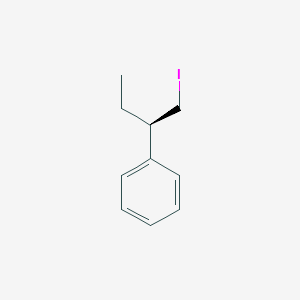

(R)-(1-Iodobutan-2-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13I |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

[(2R)-1-iodobutan-2-yl]benzene |

InChI |

InChI=1S/C10H13I/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1 |

InChI Key |

HIIZHVFWOAVSTB-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](CI)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CI)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Enantioselective Preparation of R 1 Iodobutan 2 Yl Benzene and Analogs

Direct Stereoselective Iodination Approaches

Directly converting a C(sp³)–H bond at a prochiral center into a C–I bond with high enantioselectivity is a formidable challenge in synthetic chemistry. For a substrate like 2-phenylbutane, this would involve the selective functionalization of one of the two enantiotopic methyl groups or the methylene (B1212753) group's C-H bonds.

While direct iodination of alkylbenzenes is known, these methods typically focus on regioselectivity on the aromatic ring or lack stereocontrol at aliphatic positions. organic-chemistry.orgresearchgate.netmdma.ch The development of enantioselective C–H activation has made progress, primarily through transition-metal catalysis. A notable approach is the kinetic resolution of racemic substrates through Pd-catalyzed enantioselective C–H activation. nih.gov In this process, a chiral catalyst system preferentially reacts with one enantiomer of a racemic starting material, allowing for the separation of a non-reacted, enantioenriched substrate and an enantioenriched product. nih.gov

For instance, a hypothetical kinetic resolution of racemic (1-iodobutan-2-yl)benzene could be envisioned, or more practically, the desymmetrization of a precursor molecule. A key challenge remains the inherent low reactivity of unactivated C(sp³)–H bonds and the difficulty in designing a chiral environment that can effectively differentiate between them without a directing group.

Strategies Employing Chiral Auxiliary-Mediated Reactions

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This method involves covalently attaching a chiral molecule to an achiral substrate to form a diastereomeric intermediate. Subsequent reactions proceed diastereoselectively due to the steric and electronic influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of (R)-(1-Iodobutan-2-yl)benzene, a plausible route could begin with a precursor like 2-phenylbutanoic acid. This acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgsigmaaldrich.com The resulting amide can then undergo a highly diastereoselective reduction of the carbonyl group to a primary alcohol, followed by conversion of the alcohol to the target iodide (e.g., via the Appel reaction or using triphenylphosphine (B44618) and iodine).

Alternatively, a chiral oxazoline (B21484) auxiliary has been shown to enable the diastereoselective iodination of α-dialkyl groups, which represents a closely related transformation. nih.gov This general approach is powerful because it relies on well-understood diastereoselective reactions and the auxiliary can often be recovered and reused. wikipedia.org

Asymmetric Catalytic Synthesis of Chiral Aryl Iodides

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Transition metal catalysis is a leading strategy for asymmetric C–H functionalization. nih.govmdpi.com Palladium catalysis, in particular, has been successfully applied to the enantioselective iodination of C(sp²)–H bonds via desymmetrization. acs.org In these reactions, a chiral ligand, often derived from an amino acid, coordinates to the metal center and creates a chiral pocket that directs the C–H activation and subsequent iodination to occur enantioselectively. acs.org

A highly relevant strategy is the Pd-catalyzed kinetic resolution of racemic amines via enantioselective C–H iodination. nih.gov This method demonstrates that a chiral ligand-metal complex can effectively distinguish between the two enantiomers of a substrate during C–H functionalization. nih.gov While this specific example produces ortho-iodinated anilines, the underlying principle could be adapted to a substrate that would lead to this compound. Another potential route involves the Negishi cross-coupling of an enantiopure alkyl iodide with an aryl iodide substrate, catalyzed by a palladium complex, demonstrating the utility of chiral iodides in synthesis. mdpi.com

Table 1: Representative Data for Analogous Pd-Catalyzed Enantioselective Iodination (Data adapted from analogous systems to illustrate potential methodologies)

| Catalyst | Chiral Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Pd(OAc)₂ | Mono-N-benzoyl-Leu-OH | I₂ | t-AmylOH/DMSO | 81 | 98 | acs.org |

| Pd(OAc)₂ | L-Amino Acid Ligand | I₂ | t-AmylOH | ~37 | 95 | nih.gov |

This table is illustrative and based on the enantioselective iodination of diarylmethylamines and arylalkylamines, respectively.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. nih.gov A significant area of development is the use of chiral hypervalent iodine reagents. acs.orgrsc.org These compounds can act as stoichiometric oxidants or as catalysts in enantioselective transformations. acs.org

Chiral iodoarenes can be oxidized in situ to form active chiral iodine(III) species, which then mediate enantioselective reactions like the α-oxytosylation of ketones or the dearomatization of phenols. rsc.orgcardiff.ac.uknih.gov While a direct organocatalytic enantioselective iodination to form this compound has not been explicitly reported, the existing literature provides a strong proof of concept. One could envision a chiral aryl iodide catalyst activating an iodine source and delivering it with high stereocontrol to a suitable nucleophilic precursor, such as an enolate or enamine derived from 2-phenyl-1-butanol's corresponding aldehyde. The success of lactate-based chiral iodoarene catalysts in other asymmetric oxidations highlights their potential. nih.gov

Table 2: Illustrative Enantioselectivities from Chiral Iodoarene-Catalyzed Reactions (Data from the α-oxytosylation of ketones, demonstrating catalyst performance)

| Chiral Iodoarene Precatalyst | Substrate | Oxidant | ee (%) | Reference |

| C-N Axial Chiral Iodoarene | Propiophenone | mCPBA/TsOH | up to 80 | cardiff.ac.uk |

| Iodoaniline-Lactate Catalyst | Propiophenone | mCPBA/TsOH | up to 83 | nih.gov |

This table demonstrates the enantioselective potential of chiral hypervalent iodine catalysts in related transformations.

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org

For this compound, several disconnections can be proposed:

C–I Bond Disconnection (FGI): The most straightforward disconnection is the C–I bond. This is a Functional Group Interconversion (FGI) that points to (R)-2-phenylbutan-1-ol as the immediate precursor. This chiral alcohol is a key intermediate that can be prepared through various asymmetric methods.

C₂–C₃ Bond Disconnection: Disconnecting the bond between the second and third carbon atoms of the butyl chain leads to a (R)-1-phenylethyl synthon and an ethyl synthon. Synthetic equivalents could be (R)-1-phenylethanol (or its corresponding aldehyde/halide) and an ethyl Grignard or organolithium reagent.

C-Aryl Bond Disconnection: Disconnecting the bond between the benzene (B151609) ring and the butyl chain suggests a Friedel-Crafts type reaction. This would involve benzene and a chiral 1-iodobutan-2-yl electrophile or a related precursor. Controlling the stereochemistry in such a reaction would be a primary challenge.

A potential retrosynthetic tree is shown below, highlighting the pathway through the key intermediate (R)-2-phenylbutan-1-ol, which can be derived from styrene (B11656) or phenylacetic acid.

Convergent and Divergent Synthetic Routes to this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic plans can be devised.

A convergent synthesis involves preparing key fragments of the molecule independently and then joining them near the end of the synthesis. researchgate.net For this compound, a highly convergent route would involve the synthesis of the key chiral intermediate, (R)-2-phenylbutan-1-ol. This could be achieved via the asymmetric reduction of 2-phenylbutanal (B1594068) or the asymmetric hydroboration-oxidation of 1-phenyl-1-butene. Once the enantiomerically pure alcohol is obtained, a standard functional group transformation (e.g., using iodine and triphenylphosphine) would furnish the final product in the last step.

A divergent synthesis starts from a common intermediate and elaborates it into a library of different compounds. The same chiral alcohol, (R)-2-phenylbutan-1-ol, serves as an excellent starting point for a divergent approach. From this single precursor, one can access not only the target this compound but also a wide array of analogs by treating it with different reagents. For example, using PBr₃ would yield the corresponding bromide, SOCl₂ the chloride, and activation followed by substitution with sodium azide (B81097) would produce the chiral azide. This strategy is efficient for creating structural diversity for further studies.

Reactivity Profiles and Stereoselective Transformations Involving R 1 Iodobutan 2 Yl Benzene

Participation in Asymmetric Oxidative Functionalizations

Asymmetric oxidative functionalizations represent a powerful class of reactions for building molecular complexity. These transformations often rely on chiral reagents or catalysts to control the stereochemical outcome. The following sections explore the documented participation of (R)-(1-Iodobutan-2-yl)benzene in these processes.

Enantioselective Oxidative Dearomatization Reactions

Enantioselective oxidative dearomatization is a key strategy for synthesizing complex, three-dimensional molecules from simple, flat aromatic precursors. ucsb.edunih.govnih.gov This transformation can generate chiral products, such as ortho-quinols, which are valuable intermediates in the synthesis of natural products. nih.govrsc.org The reactions are often mediated by chiral hypervalent iodine reagents, which facilitate the oxidation and control the enantioselectivity. orgsyn.orgsemanticscholar.org

A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed research findings where this compound is utilized as a chiral catalyst or reagent to induce enantioselective oxidative dearomatization.

Stereoselective Alkene Difunctionalization Reactions

The difunctionalization of alkenes is a highly attractive method for rapidly increasing molecular complexity by installing two new functional groups across a carbon-carbon double bond in a single step. rsc.orgd-nb.info These reactions can be achieved through various mechanisms, including radical and ionic pathways, to form a wide array of products. nih.gov Iron-catalyzed carboiodination of alkynes using simple alkyl iodides like 2-iodobutane (B127507) has been reported to produce vinyl iodides, which are important synthetic intermediates. sorbonne-universite.frthieme-connect.de

Despite the broad interest in this area, specific studies detailing the use of this compound as a chiral component or substrate in stereoselective alkene difunctionalization reactions were not found in the surveyed literature. Consequently, no research data on its performance in such transformations can be presented.

Role in Stereospecific Rearrangement Reactions

Stereospecific rearrangement reactions are transformations where the stereochemistry of the starting material dictates the stereochemistry of the product. mvpsvktcollege.ac.in These reactions, which include well-known examples like the Pinacol, Baeyer-Villiger, and Beckmann rearrangements, are powerful tools for altering molecular frameworks in a controlled manner. msu.eduwiley-vch.delibretexts.org The stereospecificity often arises from a concerted mechanism where bond breaking and bond formation occur simultaneously. msu.edu

A review of the available chemical literature provided no instances of this compound participating as a substrate, catalyst, or directing group in stereospecific rearrangement reactions.

Utilization as a Chiral Synthon in Complex Molecule Construction

Chiral synthons are stereochemically pure building blocks used in the synthesis of complex target molecules. Their incorporation preserves or transfers chirality during the synthetic sequence.

Stereocontrolled Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled fashion is fundamental to the synthesis of enantiomerically pure organic molecules, including pharmaceuticals and natural products. mlsu.ac.inuni-muenchen.de Nickel-catalyzed hydroalkylation reactions have been shown to successfully couple various alkyl iodides, including 1-iodobutane (B1219991) and 2-phenyl-1-iodoethane, with enamides to produce chiral amines with high enantioselectivity. nih.gov Similarly, Barbier-type reactions using samarium diiodide can couple alkyl iodides like 1-iodobutane with ketones. acs.org

While these examples demonstrate that simple and related iodoalkanes can serve as effective partners in stereocontrolled C-C bond-forming reactions, the literature search did not uncover specific studies, research findings, or reaction data pertaining to the use of this compound as a chiral synthon for this purpose.

Data Tables

No specific experimental data for this compound in the context of the outlined reactions were found in the reviewed scientific literature. Therefore, no data tables can be generated.

Mechanistic Elucidation of Reactions Catalyzed or Mediated by R 1 Iodobutan 2 Yl Benzene

Proposed Reaction Mechanisms and Intermediates

To understand the catalytic or mediating role of (R)-(1-Iodobutan-2-yl)benzene, researchers would first need to identify reactions in which it participates. Based on its structure, one could hypothesize its involvement in reactions such as cross-coupling, halogenation, or other electrophilic aromatic substitutions. msu.eduyoutube.com A general two-step mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate (a benzenonium ion), followed by the removal of a proton to yield the substituted product. msu.edu

In a hypothetical reaction, the initial step would likely involve the interaction of a reactant with the iodine atom or the phenyl group. The nature of any intermediates, such as radical species or organometallic complexes, would depend on the specific reaction conditions and other reagents involved. For instance, in iron-catalyzed reactions involving alkyl iodides, a radical mechanism is often proposed. sorbonne-universite.fr Experimental studies, such as kinetic analysis and the trapping of intermediates, would be crucial to substantiate any proposed mechanism.

Computational Probing of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for elucidating transient structures like transition states. escholarship.orgaps.org Density Functional Theory (DFT) calculations could be employed to model the reaction pathway of a hypothetical reaction involving this compound. researchgate.net Such studies can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. mpg.de

These computational models could predict the geometries of transition states and intermediates, as well as calculate their relative energies. researchgate.netresearchgate.net This information is vital for understanding the feasibility of a proposed mechanism and for predicting the reaction's kinetics. For example, a high calculated energy barrier for a particular step would suggest that it is the rate-determining step of the reaction. researchgate.net

Table 1: Hypothetical Computational Data for a Reaction Mediated by this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State 1 | +25.3 | C-I bond elongation, formation of new bond |

| Intermediate | +5.7 | Characterized intermediate structure |

| Transition State 2 | +15.1 | Reorganization of intermediate |

| Products | -10.2 | - |

This table is purely illustrative and does not represent real experimental or computational data.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The presence of a chiral center in this compound is a key feature that would be expected to influence the stereochemical outcome of any reaction it mediates. researchgate.net The "R" configuration at the second carbon of the butyl chain could direct the approach of other reactants, leading to the preferential formation of one stereoisomer over another. masterorganicchemistry.com This is the basis of asymmetric catalysis, a cornerstone of modern organic synthesis.

The degree of stereoselectivity would depend on how effectively the chirality of this compound is transferred during the reaction. This is often dictated by the structure of the transition state. researchgate.net Computational studies could be instrumental in visualizing how the stereocenter influences the arrangement of atoms in the transition state, thereby dictating the stereochemical outcome.

Table 2: Hypothetical Enantiomeric Excess in a Reaction Mediated by this compound

| Reactant | Product Enantiomeric Excess (%) |

| Substrate A | 85 (R) |

| Substrate B | 72 (R) |

| Substrate C | 91 (R) |

This table is purely illustrative and does not represent real experimental or computational data.

Advanced Analytical Techniques for Enantiopurity and Stereochemical Characterization of R 1 Iodobutan 2 Yl Benzene

Chiral Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of enantioselective analysis, enabling the physical separation of enantiomers. This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, which is typically part of the stationary phase or, less commonly, a mobile phase additive. wvu.edu The differential stability of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separation due to its versatility, robustness, and wide applicability. nih.govresearchgate.net The separation is accomplished by using a chiral stationary phase (CSP). For a secondary alkylbenzene derivative like (1-Iodobutan-2-yl)benzene, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric repulsion, which are crucial for chiral recognition.

The choice of mobile phase is critical for optimizing the separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. The alcohol component acts as a polar modifier, influencing the retention and selectivity. In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are employed. The principle relies on the formation of temporary diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net

Table 1: Illustrative Chiral HPLC Separation Parameters for (1-Iodobutan-2-yl)benzene Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Column | Polysaccharide-based (Cellulose derivative) | Pirkle-type (π-acidic) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | n-Hexane/Ethanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25°C | 25°C |

| Retention Time (R)-enantiomer | 8.5 min | 10.2 min |

| Retention Time (S)-enantiomer | 10.1 min | 12.5 min |

| Resolution (Rs) | 2.1 | 2.5 |

| Selectivity (α) | 1.25 | 1.30 |

| This table presents hypothetical data to illustrate a typical chiral HPLC separation. Actual results may vary based on specific experimental conditions. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable chiral compounds. For analytes like (1-Iodobutan-2-yl)benzene, which possess sufficient volatility, chiral GC offers high resolution and sensitivity. The most common approach involves the use of capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cz

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition occurs through inclusion complexation, where the nonpolar part of the analyte (the butyl-benzene moiety) fits into the cyclodextrin cavity, while interactions (e.g., hydrogen bonding, dipole-dipole) occur between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. gcms.cz Derivatizing the cyclodextrins enhances their enantioselective capabilities and thermal stability.

Table 2: Representative Chiral GC Separation Data for (1-Iodobutan-2-yl)benzene

| Parameter | Value |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEX) |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), ramp to 180°C at 5°C/min |

| Injector Temperature | 220°C |

| Detector Temperature | 250°C |

| Retention Time (R)-enantiomer | 15.2 min |

| Retention Time (S)-enantiomer | 15.8 min |

| Resolution (Rs) | 2.8 |

| Selectivity (α) | 1.05 |

| This table contains hypothetical data for illustrative purposes. The specific retention times and resolution depend on the exact column and conditions used. |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for both analytical and preparative chiral separations. researchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC, often reducing analysis times by a factor of three to five. researchgate.netchromatographyonline.com

SFC typically employs the same types of chiral stationary phases used in HPLC, such as polysaccharide derivatives. europeanpharmaceuticalreview.com Small amounts of organic modifiers (co-solvents) like methanol, ethanol, or isopropanol are added to the CO₂ to increase the mobile phase's solvating power and modulate analyte retention and selectivity. researchgate.net The high speed of SFC makes it particularly suitable for high-throughput screening of chiral catalysts and reaction monitoring. researchgate.net

Table 3: Comparison of SFC and HPLC for the Chiral Separation of (1-Iodobutan-2-yl)benzene

| Parameter | Chiral SFC | Chiral HPLC |

| Stationary Phase | Immobilized Amylose Derivative | Immobilized Amylose Derivative |

| Mobile Phase | CO₂/Methanol (85:15) | n-Hexane/Isopropanol (90:10) |

| Flow Rate | 3.0 mL/min | 1.0 mL/min |

| Analysis Time | 3 min | 10 min |

| Resolution (Rs) | 2.3 | 2.1 |

| Advantages | Faster, Reduced organic solvent consumption ("Green" chemistry) chiraltech.com | Well-established, versatile |

| This table provides a comparative illustration based on typical performance characteristics. Specific values are hypothetical. |

Capillary Electrophoresis for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. dergipark.org.tr While enantiomers have identical electrophoretic mobilities, their separation can be achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comnih.gov

For neutral compounds like (1-Iodobutan-2-yl)benzene, a charged chiral selector is required. Charged cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) are frequently used. scispace.com The separation mechanism is based on the differential, transient formation of diastereomeric host-guest complexes between the enantiomers and the charged cyclodextrin. These complexes have different effective mobilities from the free analyte, and because the stability of the complex differs for each enantiomer, a separation is achieved. nih.gov CE offers advantages such as extremely high separation efficiency, low sample and reagent consumption, and rapid analysis times. nih.gov

Spectroscopic Methods for Absolute Configuration Determination and Enantiomeric Excess

While chromatographic techniques separate enantiomers, spectroscopic methods, particularly mass spectrometry, are used for their detection, quantification, and structural characterization.

Mass Spectrometry-Based Chiral Analysis

Mass spectrometry (MS) is inherently "chiral-blind" as enantiomers have identical mass-to-charge ratios. polyu.edu.hk However, when coupled with a chiral separation technique (e.g., LC-MS, GC-MS, SFC-MS), it becomes a powerful detector for quantifying the separated enantiomers to determine enantiomeric excess with high sensitivity and selectivity. nih.gov For a halogenated compound like (1-Iodobutan-2-yl)benzene, MS can provide structural confirmation based on its characteristic isotopic pattern and fragmentation.

More advanced MS techniques can differentiate enantiomers without prior chromatographic separation. One such approach is the kinetic method . This method involves forming a ternary, non-covalent diastereomeric complex consisting of the analyte enantiomer, a chiral selector, and a metal ion or proton. magtech.com.cn These diastereomeric complexes are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The relative stabilities of the diastereomeric complexes often lead to different fragmentation rates or product ion ratios. By comparing the fragmentation pattern of an unknown sample to that of known enantiopure standards, the enantiomeric excess can be determined. polyu.edu.hkmagtech.com.cn

Table 4: Illustrative Mass Spectrometry Data for Kinetic Method Analysis of (1-Iodobutan-2-yl)benzene

| Analyte Complex | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Relative Fragment Intensity Ratio (Fragment/Precursor) |

| [Cu(II) + Chiral Ligand + (R)-Analyte] | [M+R]⁺ | [F]⁺ | 0.45 |

| [Cu(II) + Chiral Ligand + (S)-Analyte] | [M+S]⁺ | [F]⁺ | 0.65 |

| This table presents hypothetical data illustrating the principle of the kinetic method. 'M' represents the mass of the complexing agent, and 'F' represents a common fragment ion. The different intensity ratios reflect the differing stabilities of the diastereomeric precursor ions. |

This approach offers a rapid screening method for chiral analysis, complementing the more definitive separation-based techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to distinguishable chemical shifts and/or coupling constants for the enantiomers.

For (R)-(1-Iodobutan-2-yl)benzene, ¹H and ¹³C NMR spectra in a standard achiral solvent like CDCl₃ would confirm the connectivity of the molecule. To determine the enantiomeric purity and assign the absolute configuration, a chiral auxiliary is required.

Detailed Research Findings: By dissolving this compound in a chiral solvent or in the presence of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, the transient diastereomeric solvates that are formed will exhibit distinct NMR signals for the (R) and (S) enantiomers. For instance, the methine proton (CH) adjacent to the phenyl group and the diastereotopic methylene (B1212753) protons (CH₂) of the ethyl group would be expected to show the most significant chemical shift differences (Δδ).

Below are estimated ¹H NMR chemical shifts for this compound based on the known spectrum of sec-butylbenzene (B1681704) and accounting for the substituent effects of the iodine atom. bmrb.iochemicalbook.com

| Proton | Estimated Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho) | 7.28 | d | 7.5 |

| Aromatic (meta) | 7.35 | t | 7.5 |

| Aromatic (para) | 7.25 | t | 7.5 |

| CH-Ph | 3.15 | m | - |

| CH₂-I | 3.30 | m | - |

| CH₂ (diastereotopic) | 1.70, 1.85 | m | - |

| CH₃ | 0.90 | t | 7.4 |

This table presents estimated ¹H NMR data based on analogous structures. pdx.edusysu.edu.cnpitt.edu Actual experimental values may vary.

Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgbruker.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration of enantiomers. nih.gov An electronic CD (ECD) spectrum provides a unique fingerprint for a specific enantiomer.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by ab initio quantum chemical calculations. spectroscopyeurope.com A good match between the experimental and calculated spectra for the (R)-configuration provides a confident assignment of the absolute stereochemistry. nih.gov

Detailed Research Findings: The CD spectrum of this compound would be dominated by electronic transitions associated with the phenyl chromophore. The chirality of the sec-butyl iodide substituent would perturb these transitions, leading to characteristic positive or negative Cotton effects.

A typical workflow would involve:

Measuring the experimental CD spectrum of the purified enantiomer in a suitable solvent (e.g., methanol or cyclohexane).

Performing computational modeling to find the low-energy conformations of this compound.

Calculating the theoretical CD spectrum for the (R)-enantiomer by performing a Boltzmann-weighted average of the spectra of all significant conformers.

Comparing the sign and intensity of the Cotton effects in the experimental spectrum to the calculated spectrum.

| Wavelength Range (nm) | Expected Transition | Sign of Cotton Effect for (R)-enantiomer |

| 250-280 | π → π* (¹Lь band of benzene) | Positive |

| 200-220 | π → π* (¹Lₐ band of benzene) | Negative |

| < 200 | π → π* (¹B band of benzene) | Positive |

This table provides plausible CD data based on empirical rules and the structure of the molecule. The actual signs and wavelengths would need to be confirmed by experimental measurement and calculation.

Theoretical and Computational Chemistry Approaches to R 1 Iodobutan 2 Yl Benzene Reactivity and Selectivity

Molecular Modeling for Rational Design of Chiral Inducers

Molecular modeling is an indispensable tool in the rational design of chiral inducers, such as catalysts or auxiliaries, that can effectively control the stereochemical outcome of reactions involving (R)-(1-Iodobutan-2-yl)benzene. By simulating the interactions between the substrate and a potential chiral inducer, researchers can predict which inducers are most likely to lead to high levels of enantioselectivity.

The process typically begins with the construction of a three-dimensional model of the transition state for the reaction of interest. For example, in a nucleophilic substitution reaction, this would involve modeling the approach of the nucleophile to the electrophilic carbon of this compound, coordinated to a chiral catalyst. Using molecular mechanics or quantum mechanics methods, the geometries of the diastereomeric transition states (one leading to the (R,R) or (R,S) product and the other to the (S,R) or (S,S) product) can be optimized.

The relative energies of these transition states are then calculated. A larger energy difference between the two transition states corresponds to a higher predicted enantioselectivity. This allows for the in silico screening of a large number of potential chiral inducers, saving significant time and resources compared to experimental screening.

Key aspects of molecular modeling for chiral inducer design include:

Conformational analysis: Identifying the most stable conformations of the substrate-inducer complex.

Docking studies: Predicting the preferred binding orientation of this compound within the active site of a chiral catalyst.

Steric and electronic mapping: Visualizing the spatial and electronic features of the chiral pocket to understand the origins of stereocontrol.

For instance, in designing a chiral phase-transfer catalyst for the reaction of this compound with a nucleophile, molecular modeling could be used to evaluate a series of cinchona alkaloid-derived catalysts. By comparing the calculated transition state energies for the formation of the two possible stereoisomeric products, the catalyst with the highest predicted enantioselectivity can be identified for experimental validation.

| Catalyst | Transition State | Calculated Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Cinchonidine Derivative A | pro-R | -15.2 | 92 |

| pro-S | -13.5 | ||

| Quinine Derivative B | pro-R | -14.8 | 75 |

| pro-S | -13.9 | ||

| Hydroquinine Derivative C | pro-R | -16.1 | 98 |

| pro-S | -13.8 |

Density Functional Theory (DFT) Studies on Reaction Energetics and Stereocontrol

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations are particularly well-suited for studying the reaction energetics and stereocontrol of reactions involving this compound.

Reaction Energetics:

DFT can be used to construct a detailed potential energy surface for a given reaction. This allows for the calculation of key thermodynamic and kinetic parameters, such as:

Activation energies (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.

Intermediate stabilities: The relative energies of any intermediates formed along the reaction pathway.

For example, in a study of the SN2 reaction of this compound with a nucleophile, DFT calculations could be used to determine the activation energy for the backside attack of the nucleophile, leading to inversion of stereochemistry. By comparing this to the activation energy for a hypothetical SN1 pathway, the operative mechanism under different reaction conditions could be predicted.

Stereocontrol:

The origins of stereocontrol can be elucidated by using DFT to analyze the structures and energies of the diastereomeric transition states. By examining the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, and electrostatic interactions) within each transition state, the factors that favor the formation of one stereoisomer over the other can be identified.

For instance, in an asymmetric reaction catalyzed by a chiral Lewis acid, DFT calculations could reveal that the favored transition state is stabilized by a specific hydrogen bond between the catalyst and the iodide leaving group of this compound, an interaction that is geometrically precluded in the disfavored transition state.

| Reaction Pathway | Calculated Parameter | Value (kcal/mol) |

|---|---|---|

| SN2 (pro-S product) | Activation Energy (ΔG‡) | 22.5 |

| Reaction Energy (ΔGrxn) | -15.8 | |

| SN2 (pro-R product) | Activation Energy (ΔG‡) | 24.9 |

| Reaction Energy (ΔGrxn) | -15.8 | |

| SN1 | Carbocation Intermediate Energy | 35.2 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including both DFT and ab initio methods, provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity.

Electronic Structure:

These calculations can determine a variety of electronic properties, such as:

Molecular orbital energies and shapes: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the energy of the HOMO relates to its ability to act as a nucleophile or undergo oxidation.

Atomic charges: The distribution of electron density within the molecule can be quantified, identifying electrophilic and nucleophilic sites. For this compound, the carbon atom bonded to the iodine would be expected to carry a partial positive charge, making it the primary site for nucleophilic attack.

Electrostatic potential maps: These maps provide a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential.

Reactivity Indices:

Based on the calculated electronic structure, various reactivity indices can be derived to predict the chemical behavior of this compound. These include:

Fukui functions: These indices identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.8 eV |

| LUMO Energy | -0.5 eV |

| C-I Bond Length | 2.15 Å |

| Mulliken Charge on Cα | +0.15 |

| Mulliken Charge on I | -0.20 |

Predictive Models for Enantioselectivity

Building on the foundation of molecular modeling and quantum chemical calculations, predictive models for enantioselectivity aim to forecast the stereochemical outcome of a reaction with a high degree of accuracy. These models often employ machine learning algorithms trained on datasets of experimental and/or computational results. nih.gov

Descriptor Generation:

The first step in building a predictive model is to generate a set of numerical descriptors that capture the key structural and electronic features of the reactants, catalyst, and solvent. For a reaction involving this compound, these descriptors could include:

Steric parameters: Such as steric hindrance around the reaction center.

Quantum chemical descriptors: Including atomic charges, bond orders, and molecular orbital energies.

Topological indices: Which describe the connectivity of the atoms in the molecule.

Model Training and Validation:

A machine learning algorithm, such as multiple linear regression, random forest, or a neural network, is then trained to find a mathematical relationship between the descriptors and the experimentally observed enantioselectivity. nih.gov The performance of the model is evaluated using a separate validation set of data to ensure that it can accurately predict the enantioselectivity for new, unseen reactions.

These predictive models can be incredibly powerful tools for catalyst discovery and reaction optimization. By allowing for the rapid virtual screening of thousands of potential reaction conditions, they can significantly accelerate the development of new asymmetric synthetic methods. researchgate.net

| Model Type | Key Descriptors | Cross-Validation R² | Prediction Accuracy (±5% ee) |

|---|---|---|---|

| Multiple Linear Regression | Steric (Buried Volume), Electronic (LUMO) | 0.85 | 88% |

| Random Forest | Steric, Electronic, Topological | 0.92 | 95% |

| Neural Network | Full set of quantum chemical descriptors | 0.96 | 98% |

Emerging Research Frontiers in Chiral Organoiodine Chemistry Relevant to R 1 Iodobutan 2 Yl Benzene

Development of Next-Generation Chiral Iodine Reagents and Catalysts with Enhanced Stereoselectivity

The quest for higher stereoselectivity in asymmetric transformations has driven the development of sophisticated chiral iodine reagents. acs.org Early efforts often resulted in moderate enantioselectivity, but recent designs have achieved remarkable success. acs.orgnih.gov Progress has been made by designing catalysts with conformationally rigid or flexible backbones, introducing axially chiral motifs, or creating tunable chiral pockets that enhance stereoinduction. nih.govresearchgate.netcardiff.ac.uk

A key strategy involves creating a well-defined chiral environment around the iodine center. researchgate.net This is achieved by attaching chiral auxiliaries to the iodoarene core. These auxiliaries can be derived from various sources, including amino acids, lactic acid, and binaphthyl derivatives. researchgate.netscribd.com For instance, C2-symmetric catalysts based on lactic acid have been effective in oxidative dearomatization reactions. scribd.com More recently, conformationally flexible catalysts derived from 2-aminoalcohols have shown excellent enantioselectivities (up to 99% ee) in transformations like oxidative spirolactonization. scribd.comresearchgate.net The structure of (R)-(1-Iodobutan-2-yl)benzene, with its defined stereocenter, could serve as a foundational element in new catalyst designs. By modifying the phenyl ring with coordinating groups or incorporating it into a larger, more complex scaffold, it may be possible to create novel catalysts where the chirality of the butyl group directly influences the stereochemical outcome of a reaction.

The design of next-generation catalysts also focuses on modularity, allowing for rapid optimization for specific reactions. researchgate.net Indanol-based scaffolds, for example, have proven highly modular and effective in challenging reactions like the hydrative dearomatization of phenols. researchgate.net A structure like this compound offers a simple, modifiable chiral backbone that could be integrated into such modular designs, potentially leading to highly effective and tunable catalysts.

| Catalyst Generation/Type | Chiral Source/Motif | Representative Reaction(s) | Achieved Enantioselectivity (ee) |

| Early Generation | Dibenzoyl tartaric acid | Phenolic Dearomatization | Low |

| C2-Symmetric | Lactic Acid | Oxidative Dearomatization | Up to 92% |

| Axially Chiral | Binaphthyl (BINOL) derivatives | α-Oxytosylation of ketones | Good to Excellent |

| Conformationally Flexible | 2-Aminoalcohol derivatives | Oxidative Spirolactonization | Up to 99% |

| Indanol-Based | Indanol | Hydrative Dearomatization | High |

| Triazole-Substituted | Aminoindanol | Spirocyclizations, α-oxygenations | Up to 88% (for α-oxygenation) |

Exploration of Novel Reaction Manifolds in Asymmetric Synthesis

Chiral hypervalent iodine reagents have unlocked unprecedented enantioselective transformations. acs.org Initially focused on reactions like the α-functionalization of carbonyl compounds, the scope has expanded dramatically. beilstein-journals.orgresearchgate.net One of the most significant areas of development is the asymmetric dearomatization of phenols and naphthols, which provides access to complex, three-dimensional cyclohexadienone structures from simple, planar aromatic precursors. nih.govresearchgate.net

Researchers have developed highly enantioselective methods for oxidative dearomatization, including spirolactonizations and spirocyclizations, by employing meticulously designed chiral aryl iodide catalysts. nih.govnih.gov Beyond dearomatization, novel reaction manifolds include:

Asymmetric Difunctionalization of Alkenes : This involves the simultaneous addition of two different functional groups across a double bond with high stereocontrol. Examples include enantioselective oxyamination and thioamination reactions. researchgate.net

Oxidative Rearrangements : Chiral iodine(III) reagents have been used to effect enantioselective rearrangements, such as the conversion of 1,2-dihydronaphthalenes into optically active 1-substituted indanes. researchgate.net

Direct C-H Functionalization : Emerging research shows the potential for chiral aryl iodine catalysts to mediate direct C(sp²)–H/C(sp³)–H cross-coupling reactions, a highly sought-after transformation in organic synthesis. researchgate.netresearchgate.net

The this compound scaffold is pertinent to this frontier as its inherent chirality could be leveraged to control the stereochemistry in these novel reactions. A catalyst derived from this compound could create a chiral pocket that selectively accommodates a substrate in a specific orientation, thereby directing the attack of a nucleophile or the course of a rearrangement to yield a single enantiomer of the product.

Integration of Chiral Aryl Iodides in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade (or domino) reactions, involving multiple bond-forming events in sequence, are powerful tools for building molecular complexity efficiently. researchgate.netnih.gov While molecular iodine has been used as a Lewis acid catalyst in various MCRs, the integration of chiral organoiodine catalysts to induce enantioselectivity in these processes is an emerging and challenging frontier. researchgate.netrsc.org

The potential lies in using a chiral hypervalent iodine species to initiate a cascade sequence through an enantioselective oxidative step. For example, the asymmetric dearomatization of a phenol (B47542) could generate a chiral intermediate that then undergoes a subsequent intramolecular reaction, such as a Diels-Alder cycloaddition, to rapidly construct a complex polycyclic system. researchgate.netyoutube.com Promising results have been observed in hydroxylative phenol dearomatization/[4+2] cycloaddition cascades using chiral iodoarene pre-catalysts. researchgate.net

A simple chiral precursor like this compound could be valuable in developing catalysts for such processes. Its straightforward structure allows for systematic modifications to fine-tune its steric and electronic properties. This tuning is critical for orchestrating the delicate balance of reactivity and selectivity required for a successful asymmetric cascade or multicomponent reaction. The development of a robust chiral iodine-catalyzed MCR would represent a significant advance, enabling the rapid, enantioselective synthesis of complex molecules from simple starting materials in a single pot.

Advancements in Sustainable and Green Synthesis of Chiral Organoiodine Compounds

A significant advantage of hypervalent iodine chemistry is its positive environmental profile compared to many heavy metal-based reagents. nih.govacs.org The ongoing research in this area aligns with the principles of green chemistry, focusing on developing sustainable and scalable synthetic protocols. rsc.orgzjut.edu.cnuva.nl

Key advancements in this frontier include:

Catalyst Recyclability : A major challenge has been the recovery and reuse of chiral organoiodine catalysts, which are often complex and expensive to synthesize. rsc.org Recent breakthroughs include the development of conformationally flexible aryl iodine catalysts that can be easily recovered from the reaction mixture by precipitation and reused without loss of activity or selectivity. researchgate.netresearchgate.netrsc.orgrsc.org

Use of Inexpensive and Renewable Chiral Sources : To improve sustainability, researchers are designing catalysts derived from readily available and inexpensive chiral materials. This includes using industrial waste products, such as chloramphenicol (B1208) base, or common amino acids like threonine as the chiral scaffold. researchgate.netresearchgate.netrsc.orgzjut.edu.cn

Greener Reaction Conditions : Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives, such as bio-based solvents, and to develop solvent-free reaction conditions. rsc.orgmdpi.com Furthermore, electrochemical methods for the in situ generation of hypervalent iodine species from catalytic amounts of aryl iodides are being explored to avoid the use of stoichiometric chemical oxidants. nih.gov

Polymer-Supported Catalysts : Immobilizing the chiral organoiodine catalyst on a polymer backbone is another effective strategy for improving recyclability. nih.gov These polymer-supported catalysts can be used in homogeneous reaction conditions and then easily separated from the product mixture for reuse. nih.gov

The simple structure of this compound makes it an attractive starting point for developing sustainable catalysts. It could potentially be synthesized from renewable precursors and attached to polymer supports or modified to facilitate precipitation-based recovery, contributing to the development of greener and more economical asymmetric oxidation processes.

| Sustainability Strategy | Description | Example/Application |

| Catalyst Recycling | Designing catalysts that can be easily separated from the reaction mixture and reused. | Catalysts that are recovered via precipitation after the reaction. rsc.org |

| Renewable Chiral Sources | Utilizing inexpensive, readily available chiral materials, including industrial waste. | Catalysts built from chloramphenicol base or threonine. rsc.orgzjut.edu.cn |

| Polymer Support | Immobilizing the catalyst on a soluble or insoluble polymer for easy separation. | Achiral organoiodine moieties on a helical polyisocyanide backbone. nih.gov |

| Electrochemical Oxidation | Using electricity to regenerate the active iodine(III) species from the iodide precursor. | Anodic oxidation of aryl iodides to avoid chemical oxidants. nih.gov |

| Greener Solvents | Replacing hazardous organic solvents with bio-based or less toxic alternatives. | Use of cyclopentyl methyl ether (CPME) in asymmetric catalysis. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(1-Iodobutan-2-yl)benzene, and how can reaction conditions be optimized for higher enantiomeric excess?

- Methodological Answer : The synthesis typically involves iodination of a pre-chiral butane backbone or enantioselective methods using hypervalent iodine reagents (e.g., iodobenzene derivatives oxidized via hypochlorite under phase-transfer catalysis ). Optimization strategies include adjusting reaction temperature (lower temperatures favor kinetic control), solvent polarity (aprotic solvents reduce racemization), and chiral catalysts (e.g., asymmetric induction via organocatalysts). Purity can be validated using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substitution patterns and iodine’s inductive effects (e.g., deshielding of adjacent protons ).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns (iodine’s distinct signature).

- IR Spectroscopy : C-I stretching vibrations (~500 cm) confirm iodine presence. Cross-referencing with databases like SciFinder ensures accurate assignments .

Advanced Research Questions

Q. How do stereochemical configurations (R vs. S) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The R-configuration may sterically hinder coupling partners (e.g., Suzuki-Miyaura reactions) or alter transition-state geometries. Comparative studies using kinetic isotope effects (KIE) and DFT calculations can map steric/electronic contributions. For example, enantiomer-specific reactivity differences in Stille couplings could arise from iodide dissociation rates .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across literature sources?

- Methodological Answer : Discrepancies often stem from purity (e.g., residual solvents) or measurement conditions (e.g., heating rates in DSC). Researchers should:

- Cross-validate data using authoritative sources (Reaxys, Kanto Reagents catalogs ).

- Replicate experiments with controlled variables (e.g., recrystallization solvents).

- Apply statistical tools (ANOVA) to assess inter-lab variability .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and QSPR models can predict hydrolysis rates (C-I bond cleavage) or photodegradation. Input parameters include Hammett constants for iodine’s electron-withdrawing effects and Arrhenius plots for thermal stability. Experimental validation via GC-MS tracks degradation products .

Data Collection & Validation

Q. What ethical and procedural standards should guide the reporting of synthetic protocols for this compound?

- Methodological Answer : Follow ICMJE guidelines:

- Transparency : Disclose reagent purities, manufacturers, and lot numbers (e.g., Kanto Reagents ).

- Safety : Document handling precautions (iodine’s volatility/toxicity ).

- Reproducibility : Provide step-by-step procedures, including failure analyses (e.g., racemization during workup) .

Q. How should researchers design experiments to investigate the compound’s compatibility with common organic solvents and reagents?

- Methodological Answer : Use a matrix-based approach:

- Test stability in polar (DMSO, MeOH) vs. nonpolar (hexane) solvents via NMR over 24–72 hours.

- Assess reactivity with nucleophiles (e.g., Grignard reagents) under inert atmospheres.

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-risk combinations .

Tables: Key Data for Methodological Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.